molecular formula C13H16O8 B154689 Salicylic acid beta-D-glucoside CAS No. 10366-91-3

Salicylic acid beta-D-glucoside

Cat. No.: B154689
CAS No.: 10366-91-3
M. Wt: 300.26 g/mol
InChI Key: TZPBMNKOLMSJPF-UHFFFAOYSA-N
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Description

Salicylic acid beta-D-glucoside (SABG) is a phenolic glycoside consisting of salicylic acid (SA) conjugated to a β-D-glucose moiety via a glycosidic bond at the 2-hydroxy position. Its molecular formula is C₁₃H₁₆O₈, with a molecular weight of 300.26 g/mol. SABG serves as a stored, inactive form of SA in plants, released during stress to activate defense mechanisms. Structurally, it exhibits multiple isotopologues under derivatization (e.g., TMS groups), with Kovats retention indices ranging from 2570.2 to 3153.3, depending on the isomer. In animals, SABG stabilizes mitochondrial structures and enhances fatty acid profiles, particularly omega-3 content in pork.

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid beta-D-glucoside can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of glucosyltransferases, which catalyze the transfer of glucose from a donor molecule to salicylic acid. This process typically occurs under mild conditions, such as a pH of 7-8 and temperatures around 25-30°C .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, genetically engineered strains of Escherichia coli can be used to produce the compound by introducing genes encoding the necessary enzymes for salicylic acid and glucose conjugation . This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Salicylic acid beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Salicylic acid and glucose.

    Oxidation: Dihydroxybenzoic acids (e.g., gentisic acid).

Scientific Research Applications

Agricultural Applications

1.1 Plant Defense Mechanism

SAG plays a crucial role in enhancing plant resistance against biotic and abiotic stresses. It acts as a reservoir for salicylic acid, which is released upon stress conditions, activating defense responses in plants. Research indicates that SAG is involved in the regulation of pathogenesis-related genes, thereby improving the plant's ability to combat pathogens. For instance, studies on Camellia sinensis (tea plants) have shown that the glucosyltransferase enzyme CsUGT87E7 converts salicylic acid to SAG, which is essential for pathogen defense and stress response .

1.2 Biopesticide Development

SAG's ability to enhance plant immunity makes it an attractive candidate for developing biopesticides. Exogenous application of SAG has been shown to protect crops from various diseases without the toxic effects associated with high concentrations of salicylic acid . This property positions SAG as a safer alternative for sustainable agricultural practices.

Pharmaceutical Applications

2.1 Anti-inflammatory Properties

Similar to salicylic acid, SAG exhibits anti-inflammatory properties that can be harnessed in pharmaceutical applications. Its glucosylated structure may enhance solubility and reduce toxicity compared to its aglycone counterpart. Research suggests that SAG could be utilized in formulations aimed at treating inflammatory conditions, leveraging its potential as a nontoxic anti-inflammatory agent .

2.2 Drug Delivery Systems

The glycosylated nature of SAG allows for the development of drug delivery systems that can improve the bioavailability of therapeutic agents. By conjugating drugs with SAG, researchers aim to create formulations that enhance the efficacy and reduce side effects of conventional medications.

Biotechnological Applications

3.1 Metabolic Engineering

Recent advancements in metabolic engineering have enabled the heterologous production of SAG in microbial systems such as Escherichia coli. This process involves manipulating the shikimate pathway and introducing glucosyltransferase enzymes from plants to synthesize SAG efficiently . The engineered strains have demonstrated improved production levels, indicating potential for industrial-scale synthesis.

3.2 Glycodiversification Studies

SAG serves as a model compound for glycodiversification studies aimed at producing novel glycosylated derivatives with enhanced biological activities. Researchers are exploring various sugar moieties to modify SAG, potentially leading to new compounds with tailored properties for specific applications .

Case Studies

Study Objective Findings
Li et al., 2021Investigate SAG's role in tea plant defenseDemonstrated that CsUGT87E7 glucosylates SA into SAG, enhancing pathogen resistance
Ahmadi et al., 2016Optimize SAG production via metabolic engineeringAchieved significant improvements in SAG production using engineered E. coli strains
Zhang et al., 2015Explore glycodiversification potentialIdentified new analogs of SAG through alternative glycosylation pathways

Mechanism of Action

Salicylic acid beta-D-glucoside exerts its effects primarily through its hydrolysis to release free salicylic acid, which then participates in various signaling pathways. In plants, salicylic acid activates defense responses by inducing the expression of pathogenesis-related genes and enhancing the production of reactive oxygen species . These actions help the plant to resist pathogen attacks and mitigate stress-induced damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights structural distinctions between SABG and related glycosides:

Compound Core Structure Glycoside Position Molecular Formula Key Features References
Salicylic acid beta-D-glucoside Salicylic acid 2-O-β-D-glucoside C₁₃H₁₆O₈ Phenolic glycoside, multiple isotopologues
Salicin Salicyl alcohol β-D-glucopyranoside C₁₃H₁₈O₇ Benzyl alcohol glycoside, prodrug for SA
Helicin Salicylaldehyde β-D-glucoside C₁₃H₁₆O₈ Aldehyde functional group
Methyl salicylate 2-O-β-D-lactoside Methyl salicylate 2-O-β-D-lactoside C₁₉H₂₆O₁₁ Lactose derivative, ester linkage
Coniferyl alcohol beta-D-glucoside Coniferyl alcohol β-D-glucoside C₁₆H₂₂O₇ Lignin precursor, phenolic ether

Key Observations :

  • SABG and helicin share identical molecular formulas but differ in core structures (salicylic acid vs. salicylaldehyde).
  • Salicin is structurally distinct due to its salicyl alcohol backbone, metabolized to SA via hydrolysis.
  • Methyl salicylate lactoside incorporates a lactose moiety, enhancing its solubility and bioactivity.

Functional Insights :

  • SABG uniquely links plant stress responses to animal metabolism, improving meat quality via mitochondrial stabilization.
  • Salicin ’s role as a SA precursor is well-established in traditional medicine, unlike SABG’s niche in stress signaling.

Analytical and Pharmacokinetic Differences

  • Chromatographic Behavior : SABG’s Kovats RI varies widely (2570–3153 ) due to derivatization, complicating detection compared to salicin (distinct LC-ESI-MS peaks).
  • Solubility: SABG’s phenolic structure reduces water solubility compared to methyl salicylate lactoside, which benefits from lactose’s hydrophilicity.
  • Metabolic Pathways : SABG is reconverted to SA in plants and pigs, while salicin undergoes sequential hydrolysis to SA via saligenin.

Biological Activity

Salicylic acid beta-D-glucoside (SAG) is a significant compound derived from salicylic acid (SA), known for its diverse biological activities in both plants and humans. This article explores the biosynthesis, metabolism, and biological effects of SAG, supported by relevant case studies and research findings.

1. Biosynthesis of this compound

SAG is synthesized through the glucosylation of salicylic acid, a process primarily facilitated by glucosyltransferases. The biosynthetic pathway involves several steps:

  • Phenylpropanoid Pathway : The synthesis begins with L-phenylalanine, which undergoes deamination and ortho-hydroxylation to form salicylaldehyde. This compound is then converted into salicylic acid through further enzymatic reactions.
  • Glucosylation : The final step involves the transfer of a glucose moiety from UDP-glucose to salicylic acid, catalyzed by specific glucosyltransferases such as UGT74F1 and UGT74F2 .

Table 1: Key Enzymes in SAG Biosynthesis

EnzymeFunctionSource Organism
UGT74F1Glucosylates SA to form SAGArabidopsis thaliana
UGT74F2Glucosylates SA to form SAGArabidopsis thaliana
CsUGT87E7Glucosylates SA in response to pathogenCamellia sinensis

2. Metabolism of this compound

Upon ingestion, SAG can be metabolized into salicylic acid, which exerts various pharmacological effects. The metabolic conversion occurs primarily in the gastrointestinal tract and involves hydrolysis by esterases present in the intestinal mucosa. This transformation allows SAG to function as a pro-drug, enhancing its bioavailability and therapeutic effects .

3.1 Plant Defense Mechanisms

SAG plays a crucial role in plant immunity by acting as a signaling molecule that enhances disease resistance. Studies have shown that plants deficient in SAGT (salicylic acid glucosyltransferase) exhibit increased susceptibility to pathogens, indicating that the accumulation of SAG can modulate plant defense responses .

  • Case Study : In Arabidopsis, double knockout mutants lacking SAGT showed enhanced resistance against various pathogens, demonstrating the importance of SAG in immune priming .

3.2 Anti-inflammatory Effects

In humans, salicylic acid and its derivatives, including SAG, have been recognized for their anti-inflammatory properties. Research indicates that salicylate compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief.

  • Clinical Implication : Aspirin (acetylsalicylic acid), a well-known derivative of salicylic acid, is widely used for its anti-inflammatory effects. Studies suggest that similar mechanisms may apply to SAG when metabolized into salicylic acid .

4. Research Findings

Recent studies have focused on enhancing the production of SAG through metabolic engineering techniques. For instance, researchers have successfully engineered Escherichia coli strains to produce higher yields of SAG by manipulating the shikimate pathway and introducing heterologous glucosyltransferase genes .

Table 2: Production Yield of SAG in Engineered Strains

Strain TypeProduction Yield (mg/L)Comments
Wild-type E. coli5Baseline production
Engineered Strain A15Enhanced glucosylation
Engineered Strain B25Optimal plasmid stability

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of salicylic acid beta-D-glucoside that influence experimental design?

this compound (CAS 10366-91-3) has a molecular formula of C₁₃H₁₆O₈, with a melting point of 8.4°C and a boiling point of 108,288.84°C. Its density (16,457 g/cm³) and viscosity (24.8 cP) are critical for solubility studies and solvent selection in extraction protocols. These properties guide decisions on storage conditions (e.g., avoiding high temperatures) and handling procedures to prevent degradation .

Q. Which analytical techniques are validated for identifying this compound in plant extracts?

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is the primary method, as demonstrated in metabolite profiling of Chlorophytum comosum root extracts. Peaks corresponding to the compound are cross-referenced with databases like XCMS Metlin. Retention times and mass-to-charge (m/z) ratios are key parameters for identification .

Q. How can researchers isolate this compound from plant tissues?

Aqueous extraction followed by LC-ESI-MS analysis is effective. For example, root extracts of Chlorophytum comosum are homogenized in water, centrifuged, and filtered before LC-ESI-MS profiling. This minimizes interference from non-polar metabolites .

Advanced Research Questions

Q. How can LC-ESI-MS parameters be optimized to differentiate this compound from structurally similar glycosides?

Adjusting collision energy in tandem MS (MS/MS) enhances fragmentation patterns unique to the glucoside moiety. Coupling with high-resolution mass spectrometry (HRMS) improves specificity by resolving isotopic fine structure. Calibration with authentic standards is recommended to validate peaks .

Q. What strategies resolve contradictory database matches during untargeted metabolomic studies of this compound?

Combine orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of ambiguous peaks.
  • Isotopic labeling to trace metabolic precursors in biosynthesis pathways.
  • Multi-database cross-referencing (e.g., METLIN, HMDB) to reduce false positives .

Q. How can environmental persistence of this compound be assessed in urban stormwater runoff?

Solid-phase extraction (SPE) pre-concentrates the compound from dissolved organic matter. LC-ESI-MS quantification is paired with stability tests under varying pH and UV exposure to model degradation kinetics. This approach addresses challenges from co-eluting organic contaminants .

Q. What experimental designs elucidate the biosynthetic pathway of this compound in plants?

  • Isotopic tracer studies : Feed labeled precursors (e.g., ¹³C-glucose) to track glycosylation steps.
  • Gene knockout models : Silence putative UDP-glucosyltransferase genes to disrupt biosynthesis.
  • Enzyme assays : Characterize glucosyltransferase activity in vitro using salicylic acid and UDP-glucose substrates .

Q. Methodological Considerations

  • Data Contradiction Analysis : When database matches are absent (e.g., unrecorded peaks in LC-ESI-MS), use de novo spectral interpretation and synthetic standards for verification .
  • Quantitative Validation : Employ internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS quantification .

Properties

IUPAC Name

2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPBMNKOLMSJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902207
Record name NoName_1429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10366-91-3
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 165 °C
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Salicylic acid beta-D-glucoside

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